molecular formula C12H17ClF3N B1145846 Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride CAS No. 54779-55-4

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride

Katalognummer: B1145846
CAS-Nummer: 54779-55-4
Molekulargewicht: 231.263646
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Conversion to Amine: The alcohol is then converted to the corresponding amine through reductive amination.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Historical Context and Mechanism of Action

Fenfluramine hydrochloride acts primarily as a serotonin uptake inhibitor and agonist, which leads to increased levels of serotonin in the brain. This mechanism was initially exploited for weight loss treatments by promoting feelings of satiety and reducing appetite. However, the discovery of its association with valvular heart disease led to its market withdrawal in the late 1990s .

Current Research Applications

Despite its controversial history, current research has identified several promising applications for ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride:

Neurological Research

  • Potential in Treating Epilepsy : Recent studies have explored its efficacy in treating epilepsy, particularly in patients with Dravet syndrome. Fenfluramine has shown promise in reducing seizure frequency, leading to FDA approval for this indication .
  • Serotonin Modulation : The compound's ability to modulate serotonin levels is being investigated for potential benefits in mood disorders and anxiety-related conditions.

Cardiovascular Research

  • Understanding Valvular Heart Disease : Research continues into the mechanisms by which fenfluramine induces cardiovascular side effects. This knowledge could help develop safer alternatives or mitigate risks associated with similar compounds.

Pharmacological Studies

  • Comparative Studies : this compound is often compared with other serotonin modulators like sertraline and fluoxetine to understand differences in pharmacokinetics and therapeutic profiles .

Dravet Syndrome Study

  • A clinical trial demonstrated that fenfluramine significantly reduced seizure frequency in patients with Dravet syndrome compared to placebo, leading to its approval as a treatment option .

Cardiovascular Risk Assessment

  • Ongoing research aims to delineate the cardiovascular risks associated with fenfluramine use, focusing on understanding the dose-response relationship and identifying genetic predispositions among users.

Wirkmechanismus

The mechanism of action of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fenfluramine hydrochloride: A compound with a similar structure but different pharmacological properties.

    Trifluoromethylphenyl derivatives: Other compounds containing the trifluoromethyl group attached to a phenyl ring.

Uniqueness

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.

Biologische Aktivität

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride, commonly known as fenfluramine, is a synthetic compound that has garnered attention for its biological activities, particularly in relation to its pharmacological effects and historical use as an appetite suppressant. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇ClF₃N
  • Molecular Weight : 267.72 g/mol
  • CAS Number : 54779-55-4

Historical Context

Fenfluramine was initially developed in the 1960s as an appetite suppressant for obesity treatment. However, it was withdrawn from the market due to serious cardiovascular side effects, including valvular heart disease. The compound acts primarily by increasing serotonin levels in the brain, which contributes to feelings of fullness and reduced appetite .

Fenfluramine functions as a serotonin releasing agent and reuptake inhibitor. Its mechanism involves:

  • Increased Serotonin Levels : It promotes the release of serotonin from neurons, enhancing satiety signals.
  • Serotonin Receptor Interaction : Fenfluramine binds to various serotonin receptors (5-HT receptors), influencing mood and appetite regulation.

Biological Activity and Research Findings

Recent studies have focused on the broader implications of fenfluramine's biological activity beyond appetite suppression. Notable findings include:

  • Neuroprotective Effects :
    • Research indicates that compounds related to fenfluramine may have neuroprotective properties. For instance, derivatives have been studied for their potential in treating neurodegenerative diseases .
  • Anticonvulsant Activity :
    • Some studies have explored fenfluramine's anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity, suggesting potential therapeutic applications in epilepsy .
  • Cardiovascular Risks :
    • Despite its biological activities, fenfluramine's association with serious cardiovascular risks remains a significant concern. Studies have documented cases of valvular heart disease linked to its use, which led to its market withdrawal .

Case Studies

Several case studies highlight both the therapeutic potential and risks associated with fenfluramine:

  • Case Study 1 : A cohort study involving patients who used fenfluramine for weight loss demonstrated significant weight reduction but also reported an increased incidence of pulmonary hypertension.
  • Case Study 2 : A clinical trial investigating the use of fenfluramine in pediatric patients with Dravet syndrome showed promise in seizure control but raised concerns regarding long-term cardiovascular health.

Data Summary Table

Study FocusFindingsReference
Neuroprotective EffectsPotential for treating neurodegenerative diseases
Anticonvulsant ActivityEfficacy in reducing seizure frequency in animal models
Cardiovascular RisksAssociation with valvular heart disease in users

Eigenschaften

IUPAC Name

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUVGACNBMCHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.